N-(3,4-dichlorobenzyl)-2-furamide
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Overview
Description
N-(3,4-dichlorobenzyl)-2-furamide is an organic compound characterized by the presence of a 3,4-dichlorobenzyl group attached to a 2-furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-2-furamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-furamide in the presence of a base such as potassium hydroxide (KOH) and a solvent like isopropanol (i-PrOH). The reaction is carried out at a temperature of around 40°C for several hours, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of solvents and reagents can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2-furamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to interact with sigma receptors, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of N-(3,4-dichlorobenzyl)-2-furamide.
2-Furamide: Another precursor used in the synthesis.
N-(3,4-Dichlorobenzyl)azoles: Compounds with similar structural features and biological activities
Uniqueness
This compound is unique due to its specific combination of the 3,4-dichlorobenzyl and 2-furamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(6-10(9)14)7-15-12(16)11-2-1-5-17-11/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPAPDPGFXUTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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